molecular formula C14H12N4 B2907458 1-(2-cyanoethyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile CAS No. 882223-41-8

1-(2-cyanoethyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B2907458
CAS No.: 882223-41-8
M. Wt: 236.278
InChI Key: PVPSAYTXRLHYEG-UHFFFAOYSA-N
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Description

1-(2-Cyanoethyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile is a specialized pyrazole derivative that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. The presence of the pyrazole core, recognized as a privileged scaffold in drug discovery , along with dual nitrile functionalities, makes this compound a versatile building block for the development of novel bioactive molecules. Pyrazole derivatives are extensively investigated for their diverse pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities . The carbonitrile group at the 4-position is a particularly useful handle for further chemical modification, allowing researchers to access a wide range of more complex heterocyclic systems . This compound is especially relevant in the design and synthesis of potential chemotherapeutic agents. Its structural features are analogous to those found in novel bioactive molecules, such as α-cyano chalcone derivatives, which have demonstrated potent activity by inducing apoptosis and regulating key apoptotic proteins . The integration of the pyrazole moiety with electron-withdrawing cyano groups is a strategic approach in medicinal chemistry to optimize the physicochemical and pharmacokinetic properties of lead compounds. This product is intended for use in research and development laboratories as a key intermediate. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4/c1-11-3-5-12(6-4-11)14-13(9-16)10-18(17-14)8-2-7-15/h3-6,10H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPSAYTXRLHYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyanoethyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the cyanoethyl group: This step involves the alkylation of the pyrazole ring with a cyanoethyl halide under basic conditions.

    Attachment of the methylphenyl group: This can be done through a Friedel-Crafts alkylation reaction using a methylphenyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-cyanoethyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst can be used.

    Substitution: Reagents like halides, acids, or bases can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on various biological systems.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(2-cyanoethyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed study through experimental research.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Substituents
Compound Name Substituents (Positions) Key Functional Groups Reference
1-(2-Cyanoethyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile 2-Cyanoethyl (N1), 4-methylphenyl (C3) -CN (C4) Target
3-(4-Bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile 2-Cyanoethyl (N1), 4-bromophenyl (C3) -CN (C4), Br (Ar)
5-Amino-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile 4-Methoxyphenyl (C3), -NH2 (C5) -CN (C4), -OCH3 (Ar)
6-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Chlorophenyl (C4), methyl (C3), fused pyran -CN (C5), -NH2 (C6)

Key Observations :

  • Electron-withdrawing groups (EWGs) : The -CN group at C4 enhances polarity and reactivity, as seen in DES-mediated syntheses of dihydropyrazole carbonitriles .
  • Aromatic substituents: The 4-methylphenyl group in the target compound provides steric bulk and moderate electron-donating effects compared to bromophenyl (strong EWG) in or methoxyphenyl (strong electron donor) in .

Key Observations :

  • Green chemistry: DES-based syntheses (e.g., ) achieve high yields (80–94%) under mild conditions, contrasting with traditional reflux methods in ethanol .
  • Substituent sensitivity : Brominated or chlorinated derivatives (e.g., ) may require harsher conditions, while methyl or methoxy groups facilitate faster reactions.

Physicochemical Properties

Table 3: Physical Properties of Selected Analogues
Compound Name Melting Point (°C) Molecular Weight (g/mol) LogP (Predicted) Reference
This compound Not reported 263.28 ~2.1 (estimated) Target
3-(4-Bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile Not reported 301.14 ~2.8
5-Amino-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile 228–229 254.28 ~1.9
1-(4-Chlorophenyl)-4-(4-fluorophenyl)-pyrano[2,3-c]pyrazole-5-carbonitrile 219–220 381.79 ~3.5

Key Observations :

  • Melting points: Pyrano-fused derivatives (e.g., ) exhibit higher melting points (>200°C) due to increased planarity and hydrogen bonding.
  • Lipophilicity : The bromophenyl analogue has a higher LogP (~2.8) than the target compound (~2.1), reflecting enhanced hydrophobicity.
Table 4: Bioactivity Profiles of Pyrazole-4-Carbonitriles
Compound Name Antioxidant (IC50, DPPH) Antimicrobial (MIC, μg/mL) Reference
2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives 25–100 μg/mL (IC50 ~50) 12.5–50 (bacteria/fungi)
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde IC50 ~30 μM Not reported
5-Amino-1-(2-bromopropanoyl)-3-methyl-1H-pyrazole-4-carbonitrile Not reported Active at 1.95 mmol

Key Observations :

  • Antioxidant activity : Pyrazole-4-carbonitriles with EWGs (e.g., -CN) show moderate DPPH scavenging, with IC50 values ~50 μg/mL .

Biological Activity

1-(2-Cyanoethyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole class, which has garnered significant attention due to its diverse biological activities. The structure of this compound includes a cyanoethyl group and a methyl phenyl substituent, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H11N5 Molecular Formula \text{C}_{12}\text{H}_{11}\text{N}_{5}\quad \text{ Molecular Formula }

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in inhibiting various cancer cell lines. The compound has shown significant antiproliferative effects against several cancer types:

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HepG2 (liver cancer)
    • A549 (lung cancer)

Table 1 summarizes the IC50 values for different cancer cell lines:

Cell Line IC50 (µM) Reference
MDA-MB-23115.2
HepG212.5
A54918.7

The mechanism of action appears to involve inhibition of key targets such as topoisomerase II and EGFR, which are critical in cancer cell proliferation and survival .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in macrophage models. This suggests its potential use in treating inflammatory diseases.

Table 2 presents findings from studies evaluating anti-inflammatory effects:

Assay Type Effect Observed Reference
NO Production InhibitionDecreased by 40%
Cytokine Release InhibitionIL-6 reduced by 30%

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has been documented, with specific focus on their efficacy against bacterial strains. The compound demonstrated moderate activity against both Gram-positive and Gram-negative bacteria.

Table 3 outlines the antimicrobial activity against selected pathogens:

Pathogen Zone of Inhibition (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Case Studies

Several case studies have explored the synthesis and biological evaluation of pyrazole derivatives, including our compound of interest. For instance, a study reported that modifications to the pyrazole ring significantly enhanced anticancer activity .

In another study focusing on structure-activity relationships (SAR), it was found that substituents at specific positions on the pyrazole ring could dramatically alter biological efficacy, suggesting that careful design can optimize therapeutic potential .

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